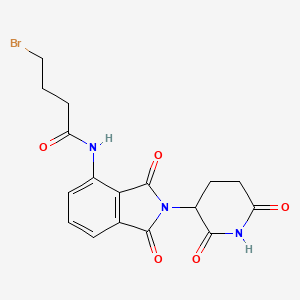

Pomalidomide-CO-C3-Br

Description

Evolution of Targeted Protein Degradation Modalities

The concept of targeted protein degradation has evolved significantly from early discoveries to the sophisticated technologies used today. The journey began with fundamental research into the cell's natural protein degradation pathways. Key milestones include the discovery of the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway, the two major routes for cellular protein clearance. protein-degradation.orgnih.gov

Initially, the idea of intentionally directing proteins for degradation was explored through genetic modifications. wiley-vch.de The field took a significant leap with the serendipitous discovery of the mechanism of action of thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931). wiley-vch.deslas.org These molecules, later termed "molecular glues," were found to redirect the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN), inducing the degradation of specific proteins. wiley-vch.denih.gov

This discovery paved the way for the rational design of heterobifunctional degraders. The first Proteolysis-Targeting Chimeras (PROTACs) were developed in 2001, although these early versions were peptide-based and had poor cell permeability. portlandpress.comresearchgate.net A major breakthrough occurred with the development of all-small-molecule PROTACs, which showed improved drug-like properties and in vivo efficacy, sparking widespread interest from both academia and the pharmaceutical industry. wiley-vch.dersc.org

Since then, the TPD field has expanded rapidly, giving rise to a diverse array of degradation technologies based on different cellular pathways. These include:

Lysosome-Targeting Chimeras (LYTACs): Which degrade extracellular and membrane proteins by harnessing the lysosomal pathway. nih.govmdpi.com

Autophagy-Targeting Chimeras (AUTACs): Which utilize autophagy to clear protein aggregates and even damaged organelles. mdpi.comnih.gov

Autophagosome-Tethering Compounds (ATTECs): Another autophagy-based approach to degrade specific proteins. mdpi.comnih.gov

RNA-PROTACs and RIBOTACs: Which are designed to degrade RNA-binding proteins or the RNA molecules themselves. researchgate.netmdpi.com

This continuous innovation is expanding the scope of TPD, opening up new avenues for therapeutic intervention and biomedical research. nih.govcreative-biolabs.com

Pomalidomide-CO-C3-Br as a Modular E3 Ligase Ligand-Linker Conjugate in PROTAC Design

The synthesis of effective PROTACs often requires extensive optimization of the three components. To streamline this process, researchers utilize pre-fabricated modular building blocks. This compound is an example of such a building block, specifically an E3 ligase ligand-linker conjugate designed for the efficient synthesis of PROTAC libraries. tenovapharma.comtenovapharma.com

This compound is not a complete PROTAC itself but rather a key component used in its construction. Its structure can be broken down as follows:

Pomalidomide: This portion of the molecule is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.govresearchgate.net By incorporating pomalidomide, a resulting PROTAC is designed to hijack the CRBN machinery.

-CO-C3- Linker: This represents the linker portion. The "-CO-" typically indicates a carbonyl group, often part of a stable amide bond connecting the pomalidomide ligand to the linker chain. The "-C3-" refers to a three-carbon alkyl chain, which provides spacing and flexibility to allow for the proper orientation of the ternary complex. The length and composition of the linker are critical for degradation efficacy. nih.govnih.gov

-Br (Bromo group): This terminal bromine atom serves as a reactive chemical handle. It is a functional group that enables the straightforward covalent conjugation of this building block to a separate molecule: the ligand for the protein of interest. tenovapharma.com

The use of this compound and similar conjugates simplifies the discovery of new degraders. Instead of synthesizing each PROTAC from scratch, chemists can take a known (or newly discovered) ligand for a target protein and react it with this building block. This modular approach allows for the rapid generation of a panel of PROTACs with a consistent E3 ligase ligand and linker element, which can then be screened for optimal degradation of the desired target. medchemexpress.comsigmaaldrich.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Product Name | This compound |

| Synonyms | Pomalidomide-4'-C3-Br |

| Function | Degrader building block for PROTAC synthesis. tenovapharma.com |

| Molecular Formula | C₁₆H₁₆BrN₃O₄ |

| Molecular Weight | 394.225 g/mol |

| Description | Contains a Pomalidomide-based Cereblon (CRBN) E3 ligase ligand, a 3-carbon linker, and a terminal bromo group for conjugation. tenovapharma.com |

Data based on the closely related compound Pomalidomide-C3-Br. tenovapharma.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Pomalidomide |

| Lenalidomide |

Structure

3D Structure

Properties

Molecular Formula |

C17H16BrN3O5 |

|---|---|

Molecular Weight |

422.2 g/mol |

IUPAC Name |

4-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |

InChI |

InChI=1S/C17H16BrN3O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8H2,(H,19,22)(H,20,23,24) |

InChI Key |

UVULCBCMKQSMGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCBr |

Origin of Product |

United States |

Molecular Mechanism of Action and Cellular Engagement of Pomalidomide Derived Protacs

Cereblon (CRBN) as the E3 Ubiquitin Ligase Target of Pomalidomide (B1683931).

Pomalidomide and its derivatives, including Pomalidomide-CO-C3-Br, exert their function by specifically binding to Cereblon (CRBN). CRBN is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). nih.govrcsb.orgresearchgate.net This multi-protein complex plays a crucial role in the cell's ubiquitin-proteasome system, which is responsible for the degradation of a wide variety of cellular proteins. By engaging with CRBN, pomalidomide-based PROTACs effectively hijack this natural degradation pathway to eliminate specific proteins of interest.

The interaction between pomalidomide and CRBN is highly specific and is mediated by the thalidomide-binding domain (TBD) of CRBN. This domain contains a hydrophobic pocket that accommodates the glutarimide (B196013) ring of the pomalidomide moiety. pdbj.org The phthalimide (B116566) ring of pomalidomide is positioned in a way that allows for the attachment of a linker, such as the -CO-C3-Br chain, which then connects to a ligand for the target protein.

Key residues within the CRBN TBD form crucial contacts with pomalidomide, ensuring a stable and high-affinity interaction. This precise binding is essential for the subsequent recruitment of target proteins to the E3 ligase complex. The crystal structure of the DDB1-CRBN complex bound to pomalidomide has provided detailed insights into this interaction, revealing the critical role of specific amino acid residues in stabilizing the pomalidomide molecule within the binding pocket. rcsb.orgresearchgate.net

The binding of the pomalidomide moiety of a PROTAC to CRBN induces a significant conformational change in the E3 ligase complex. pdbj.org This alteration creates a novel protein-protein interaction surface, or "neo-morphic" interface, on CRBN. This newly formed surface is then capable of recognizing and binding to proteins that it would not normally interact with, known as neo-substrates. In the context of a PROTAC, the "neo-substrate" is the target protein of interest, which is brought into proximity by the PROTAC's other ligand. This induced recruitment is the cornerstone of PROTAC technology, enabling the targeted degradation of virtually any protein for which a suitable binder can be developed.

Formation and Dynamics of the Ternary PROTAC-Target-CRBN Complex.

The primary function of a pomalidomide-based PROTAC is to facilitate the formation of a ternary complex, consisting of the PROTAC molecule itself, the target protein, and the CRBN E3 ligase. medchemexpress.comnih.gov The stability and dynamics of this complex are critical determinants of the efficiency of subsequent protein degradation.

The this compound component of the PROTAC anchors the molecule to CRBN, while the other end of the PROTAC binds to the target protein. This dual binding action effectively brings the target protein into close proximity with the E3 ubiquitin ligase. The length and chemical nature of the linker, in this case, a C3-bromoalkyl chain, play a crucial role in optimizing the orientation and distance between the target protein and CRBN within the ternary complex, which directly impacts the efficiency of the subsequent ubiquitination process. rsc.orgchemrxiv.org

| Component | Role in Ternary Complex | Key Interactions |

|---|---|---|

| Pomalidomide Moiety | Binds to CRBN E3 Ligase | Hydrophobic interactions within the thalidomide-binding domain |

| Target Protein Ligand | Binds to the Protein of Interest | Specific to the target protein's binding pocket |

| -CO-C3-Br Linker | Connects the two ligands and influences complex stability | Affects the proximity and relative orientation of CRBN and the target protein |

Once the ternary complex is formed and the target protein is positioned correctly, the CRL4^CRBN^ complex is activated. This initiates the ubiquitination cascade, a multi-step enzymatic process. The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to specific lysine residues on the surface of the target protein. This process results in the formation of a polyubiquitin chain on the target protein, which acts as a signal for its degradation by the proteasome. iris-biotech.deresearchgate.net

Cellular Consequences of Targeted Protein Degradation by Pomalidomide-Based PROTACs.

The ubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell. The proteasome unfolds and cleaves the polyubiquitinated target protein into small peptides, effectively eliminating it from the cellular environment.

The degradation of the target protein can have profound cellular consequences, depending on the function of the protein. For example, if the target protein is a kinase involved in a cancer signaling pathway, its degradation can lead to the inhibition of that pathway and ultimately to the death of cancer cells. nih.govnih.gov Similarly, the degradation of a transcription factor can alter gene expression patterns and cellular behavior. nih.gov The ability to selectively degrade specific proteins offers a powerful tool for studying protein function and for developing novel therapeutics for a wide range of diseases.

Global proteomics studies have been instrumental in understanding the cellular consequences of PROTAC-mediated protein degradation, allowing for the unbiased identification of degraded proteins and the elucidation of the downstream effects of their removal. researchgate.netresearchgate.netbiorxiv.orgdundee.ac.uk

Proteasomal Processing of Ubiquitinated Substrates

The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells, playing a crucial role in cellular processes such as cell cycle progression, signal transduction, and quality control. oncotarget.comresearchgate.net The process involves two sequential steps: the tagging of substrate proteins with ubiquitin (ubiquitination) and the degradation of the tagged protein by the 26S proteasome. oncotarget.com

In the context of pomalidomide-derived PROTACs, the pomalidomide component of the molecule binds to the CRBN E3 ligase. This binding induces a conformational change that allows for the recruitment of a target protein, brought into proximity by the other end of the PROTAC molecule. This induced ternary complex formation leads to the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

The attachment of a polyubiquitin chain, typically linked via lysine 48 (K48), serves as a recognition signal for the 26S proteasome. oncotarget.com The 26S proteasome is a large, multi-subunit complex composed of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles. oncotarget.com The regulatory particles are responsible for recognizing and binding to the polyubiquitinated substrate, deubiquitinating it, unfolding the protein, and translocating it into the core particle for degradation. researchgate.net

The reliance of pomalidomide-derived PROTACs on this process is demonstrated by the observation that their activity is antagonized by proteasome inhibitors like carfilzomib and bortezomib. nih.gov This confirms that the degradation of the target protein is dependent on intact proteasome function.

Chemical Design and Synthetic Methodologies for Pomalidomide Co C3 Br and Its Analogues

Synthetic Routes for Pomalidomide (B1683931) and its Functionalized Derivatives

The synthesis of pomalidomide and its derivatives for PROTAC development involves several established chemical routes. These methods are designed to append a linker to the pomalidomide core, which is essential for creating the bifunctional degrader molecule. The most common strategies include nucleophilic aromatic substitution (SNAr), acylation, and alkylation. researchgate.net

The SNAr reaction is a frequently employed method, typically using 4-fluorothalidomide as a starting material. nih.gov In this approach, a linker with a primary amine nucleophile displaces the fluorine atom on the phthalimide (B116566) ring of 4-fluorothalidomide to form the desired pomalidomide-linker conjugate. nih.govnih.gov This method is often preferred due to its reliability and relatively high yields compared to other strategies. nih.gov

Other synthetic routes include the direct acylation or alkylation of the aromatic amine on the pomalidomide molecule. researchgate.netnih.gov Acylation involves reacting pomalidomide with a linker containing an acyl chloride or another activated carboxylic acid to form an amide bond. nih.govfrontiersin.org Alkylation of pomalidomide with alkyl halides is generally considered a less effective strategy due to the low nucleophilicity of the aromatic amine, which often results in low yields and poor chemoselectivity. nih.govfrontiersin.org

| Synthetic Route | Description | Common Starting Material | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | A primary amine on the linker displaces a fluorine atom on the phthalimide ring. | 4-Fluorothalidomide | Reliable, often high-yielding, and a common method for preparing pomalidomide-linker conjugates. nih.govnih.gov |

| Acylation | The aromatic amine of pomalidomide reacts with an activated carboxylic acid on the linker to form an amide bond. | Pomalidomide | A direct method for creating an amide linkage between pomalidomide and the linker. nih.govfrontiersin.org |

| Alkylation | The aromatic amine of pomalidomide reacts with an alkyl halide on the linker. | Pomalidomide | Generally suffers from low yields and poor chemoselectivity due to the low nucleophilicity of the amine. nih.govfrontiersin.org |

The point at which the linker is attached to the pomalidomide scaffold significantly influences the stability and activity of the resulting PROTAC. nih.gov For pomalidomide, the phthalimide ring offers several positions for functionalization, with the C4 and C5 positions being the most commonly explored. researchgate.net

The selection of the attachment site is a critical aspect of PROTAC design, as it dictates the exit vector of the linker. nih.gov This orientation is crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. nih.gov Studies have shown that introducing a linker at the C4 position of the phthalimide moiety can lead to PROTACs with enhanced stability. researchgate.net Functionalization at the C5 position has also been explored, providing an alternative vector for linker attachment. researchgate.net The choice between C4 and C5 can alter the degradation efficiency and neosubstrate degradation profile of the resulting PROTAC, allowing for the fine-tuning of its biological activity. nih.gov

The glutarimide (B196013) moiety is an essential pharmacophore for binding to the CRBN E3 ligase. oup.comtaylorandfrancis.com The synthesis of pomalidomide and its analogues requires the incorporation of this critical ring system. A common synthetic strategy involves the condensation of a functionalized phthalic anhydride derivative with 3-aminopiperidine-2,6-dione, which is the glutarimide-containing building block. chemicalbook.commedkoo.com

Linker Design Principles in Pomalidomide-CO-C3-Br Conjugates

The length of the linker is a crucial parameter that dictates the ability of the PROTAC to bridge the target protein and the E3 ligase effectively. nih.gov If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins, thus inhibiting the formation of a stable ternary complex. explorationpub.com Conversely, an excessively long linker may not be able to effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com Studies have shown that there is often an optimal linker length for a given target-ligase pair that maximizes degradation potency. nih.gov For example, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for efficacy. nih.gov

The composition of the linker also has a profound impact on the PROTAC's properties and performance. nih.gov The most common linker motifs are simple alkyl chains and polyethylene (B3416737) glycol (PEG) chains. researchgate.net Alkyl linkers are hydrophobic and can enhance cell permeability, while PEG linkers are more hydrophilic and can improve aqueous solubility and bioavailability. windows.netresearchgate.net The choice of linker composition can affect ternary complex stability and degradation efficiency. nih.gov For instance, in some cases, replacing an alkyl chain with a PEG linker of similar length led to a significant reduction in degradation activity, suggesting that the atomic composition itself can inhibit PROTAC function. nih.gov

| Study/PROTAC System | Linker Type | Finding | Reference |

| Estrogen Receptor (ER)-α PROTACs | PEG | A 16-atom linker was significantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities. | nih.gov |

| CRBN Homo-PROTACs | PEG | An optimal linker length of a short 8-atom PEG was identified for the degradation of CRBN. | explorationpub.com |

| BTK PROTACs | Alkyl | Longer linkers were potent degraders but lacked positive cooperativity in ternary complex formation, possibly due to the entropic cost of reduced flexibility. | nih.gov |

| CRABP-I/II PROTACs | PEG | A longer PEG-linker shifted degradation selectivity towards CRABP-I, while a shorter one favored CRABP-II. | explorationpub.com |

Beyond length and basic composition, the detailed chemical structure of the linker, including its rigidity and the presence of specific functional groups, significantly influences PROTAC potency and specificity. researchgate.net The linker is not merely a passive spacer but can actively participate in forming favorable protein-protein interactions within the ternary complex, thereby enhancing its stability and leading to more efficient degradation. acs.org

Functional Group Strategies for Conjugation: The Bromine Handle in this compound

The synthesis of a complete PROTAC molecule requires the covalent linkage of the E3 ligase ligand-linker construct to the target protein-binding warhead. To facilitate this conjugation, reactive functional groups are incorporated at the terminus of the linker. In this compound, the bromine atom serves as an effective chemical handle for this purpose. medchemexpress.com

The terminal alkyl bromide is a versatile functional group in organic synthesis. It acts as an electrophile that can readily react with a variety of nucleophiles, such as amines, thiols, or carboxylates, which are often present on or can be introduced into the warhead ligand. nih.gov This allows for a straightforward and efficient final conjugation step to assemble the heterobifunctional PROTAC. The use of an alkyl halide handle is a common strategy in the modular synthesis of PROTAC libraries, where different warheads can be coupled to the same E3 ligase-linker intermediate to rapidly explore structure-activity relationships. nih.govresearchgate.net The three-carbon (-C3-) alkyl chain in this compound provides a short, flexible spacer before the reactive bromine, offering a degree of conformational freedom that can be beneficial for the final conjugation reaction.

Chemical Reactivity of the Bromine Moiety for Target Ligand Attachment

The terminal bromine atom on the C3-linker of this compound is a versatile functional group for the attachment of target protein ligands. Its reactivity is primarily exploited through nucleophilic substitution reactions, where a nucleophilic group on the target ligand displaces the bromide ion, forming a stable covalent bond. The choice of reaction conditions and the nature of the nucleophile are critical for a successful conjugation.

Alkylation of pomalidomide with alkyl halides can be a challenging approach for linker attachment due to the low nucleophilicity of pomalidomide's aromatic amine and potential for poor chemoselectivity. nih.govresearchgate.net However, the bromine moiety on the pre-formed this compound linker readily participates in several types of nucleophilic substitution reactions.

Common nucleophiles on target ligands used for this purpose include amines, phenols, and thiols. The general mechanism involves the attack of the nucleophile on the electrophilic carbon atom attached to the bromine.

Key Reaction Types for Ligand Attachment:

N-Alkylation: Primary and secondary amines on the target ligand can readily react with the alkyl bromide linker to form a new carbon-nitrogen bond. This is a widely used strategy in PROTAC synthesis. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid byproduct. nih.gov

O-Alkylation (Ether Formation): Phenolic hydroxyl groups on a target ligand can be deprotonated with a suitable base to form a phenoxide, which then acts as a potent nucleophile to displace the bromide and form a stable ether linkage.

S-Alkylation (Thioether Formation): Thiol groups are excellent nucleophiles and react efficiently with alkyl bromides to form thioether bonds. This reaction often proceeds under mild conditions.

The table below summarizes typical reaction conditions for the attachment of various nucleophilic ligands to an alkyl bromide linker.

| Nucleophile on Target Ligand | Reaction Type | Typical Base | Typical Solvent | General Reaction Conditions |

|---|---|---|---|---|

| Primary/Secondary Amine | N-Alkylation | DIPEA, K2CO3 | DMF, DMSO, Acetonitrile | Room temperature to elevated temperatures (e.g., 90°C) |

| Phenol | O-Alkylation | K2CO3, Cs2CO3 | DMF, Acetonitrile | Room temperature to elevated temperatures |

| Thiol | S-Alkylation | DIPEA, K2CO3 | DMF, THF | Room temperature |

In some synthetic strategies, a chloro-analogue, Pomalidomide-CO-C3-Cl, can be used. tenovapharma.com To enhance the reactivity for nucleophilic substitution, the chloride can be converted to an iodide via a Finkelstein reaction, as the iodide is a better leaving group. nih.gov

Parallel Synthesis Approaches for PROTAC Library Generation utilizing Halogenated Linkers

The empirical nature of PROTAC design, where the linker length and composition can significantly impact degradation efficacy, necessitates the synthesis and screening of large libraries of analogues. frontiersin.org Halogenated linkers, such as the one found in this compound, are instrumental in enabling parallel synthesis approaches for the rapid generation of these PROTAC libraries.

High-throughput synthesis methodologies are employed to efficiently create a multitude of PROTACs with variations in the linker and/or the target ligand. strath.ac.uk These approaches often rely on robust and versatile chemical reactions that can be performed in a parallel format, for instance, in multi-well plates.

Strategies for Parallel PROTAC Library Synthesis:

Convergent Synthesis with Pre-functionalized Building Blocks: This is a common and efficient strategy where a library of target ligands, each possessing a suitable nucleophile, is reacted in parallel with this compound. This approach allows for the rapid generation of a diverse set of PROTACs from a common intermediate. The reactions are typically set up in an array format, and purification can be streamlined using high-throughput techniques. researchgate.net

One-Pot Synthesis: To further expedite the synthesis of PROTAC libraries, one-pot methodologies have been developed. nih.govrsc.org These procedures involve the sequential addition of reagents to a single reaction vessel, thereby minimizing purification steps and handling time. For instance, a one-pot approach could involve the in-situ formation of a pomalidomide-linker intermediate followed by the direct addition of the target ligand. A one-pot synthesis of JQ1-pomalidomide conjugates has been developed, showcasing the efficiency of this method. rsc.org

Microwave-Assisted Synthesis (MAS): Microwave irradiation has been shown to significantly accelerate reaction times in the synthesis of pomalidomide building blocks. rsc.org This technology can be applied to the ligand attachment step, enabling the rapid synthesis of PROTAC libraries in a fraction of the time required by conventional heating methods.

"Click Chemistry": While this compound is primed for nucleophilic substitution, analogous building blocks can be synthesized with terminal alkynes or azides. These functionalities allow for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction, for the parallel synthesis of PROTAC libraries. nih.gov This approach offers excellent yields and a high degree of functional group tolerance.

The following table compares the key features of different parallel synthesis approaches for PROTAC library generation.

| Synthesis Approach | Key Principle | Advantages | Considerations |

|---|---|---|---|

| Convergent Synthesis | Reaction of pre-formed E3 ligase-linker and target ligand libraries. | Modular, high-throughput, allows for diverse combinations. | Requires synthesis of multiple building blocks. |

| One-Pot Synthesis | Sequential reactions in a single vessel. | Time and resource-efficient, minimizes purification. rsc.org | Requires compatible reaction conditions for all steps. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rsc.org | Rapid synthesis, potential for improved yields. | Requires specialized microwave reactor equipment. |

| "Click Chemistry" (CuAAC) | Use of azide-alkyne cycloaddition for ligation. nih.gov | High efficiency, orthogonality, mild reaction conditions. | Requires synthesis of azide and alkyne functionalized building blocks. |

The utilization of this compound and its analogues in these parallel synthesis workflows significantly accelerates the discovery and optimization of novel PROTAC degraders by enabling the systematic exploration of the structure-activity relationships of the linker and target ligand components.

Specificity and Selectivity Considerations in Pomalidomide Co C3 Br Derived Protacs

Investigating Off-Target Protein Degradation Associated with Pomalidomide (B1683931) Scaffolds

A significant concern with pomalidomide-based PROTACs is the off-target degradation of endogenous proteins, particularly a class of transcription factors known as zinc-finger (ZF) proteins. researchgate.netnih.gov The pomalidomide component of the PROTAC can act as a "molecular glue," inducing proximity between CRBN and various ZF proteins, leading to their unintended degradation. nih.govnih.gov This off-target activity is independent of the PROTAC's intended target protein and can lead to undesired biological consequences, complicating the therapeutic application of these molecules. researchgate.netbiorxiv.org High-throughput screening platforms have been developed to systematically investigate this off-target degradation, revealing that many reported pomalidomide-based PROTACs induce the degradation of several ZF proteins. nih.govnih.gov

The mechanism of off-target ZF protein degradation by pomalidomide-based PROTACs stems from the intrinsic properties of the pomalidomide molecule itself. Pomalidomide can simultaneously bind to two different proteins: its glutarimide (B196013) ring fits snugly into a binding pocket on CRBN, while its phthalimide (B116566) ring can form interactions with the Cys2-His2 (C2H2) zinc finger domains of various transcription factors. nih.gov This dual-binding capacity induces the formation of a ternary complex between CRBN, the pomalidomide moiety, and a ZF protein. nih.gov This proximity induction triggers the E3 ligase machinery to ubiquitinate the ZF protein, marking it for destruction by the proteasome. nih.govnih.gov This action is analogous to how pomalidomide functions as a molecular glue to degrade its known neo-substrates, but in this case, the ZF proteins are considered off-targets in the context of a PROTAC designed for a different protein of interest.

To enhance the selectivity of pomalidomide-derived PROTACs, researchers have focused on structural modifications to the pomalidomide scaffold that can abrogate its binding to off-target ZF proteins without compromising its ability to recruit CRBN. nih.gov Based on structural insights from co-crystal structures of CRBN-pomalidomide complexes, two primary rules have been established to minimize these off-target effects. nih.gov

First, the exit vector for the linker that connects pomalidomide to the target-protein binder should be placed predominantly at the C5 position of the phthalimide ring. researchgate.netnih.gov Studies have shown that introducing modifications of an appropriate size at the C5 position can create steric hindrance that disrupts the interaction with ZF proteins but is well-tolerated by the CRBN binding pocket. nih.govbiorxiv.org This selective functionalization is a key strategy for engineering more specific PROTACs. researchgate.net

Second, masking the hydrogen-bond donors immediately adjacent to the phthalimide ring can further reduce off-target degradation. nih.gov These donors can participate in stabilizing the unwanted ternary complex with ZF proteins. By modifying these groups, the affinity for off-target proteins is reduced. Applying these design principles has led to the successful re-engineering of PROTACs with enhanced potency and significantly reduced off-target ZF degradation. nih.govbiorxiv.org

| Strategy | Rationale | Outcome |

| C5 Position Modification | Introduce steric bulk on the phthalimide ring to clash with ZF protein binding interface. nih.govnih.gov | Reduced binding and degradation of off-target ZF proteins while maintaining CRBN engagement. nih.govbiorxiv.org |

| Masking H-bond Donors | Eliminate key hydrogen bonds that stabilize the pomalidomide-ZF protein interaction. nih.gov | Decreased stability of the off-target ternary complex, leading to less unwanted degradation. nih.gov |

| Fluoro Group Addition | Adding a fluoro group at the C6 position in conjunction with C5 modifications. nih.gov | Further reduction in ZF degradation for most exit vectors. nih.gov |

Structure-Activity Relationships (SAR) Governing CRBN Binding and Neo-substrate Recruitment

The interaction between the pomalidomide component of a PROTAC and the CRBN E3 ligase is governed by specific structural features. The glutarimide ring of pomalidomide is essential for binding, inserting deep into a hydrophobic pocket on CRBN. biorxiv.orgnih.gov Mutations in the amino acids that form this pocket, such as Tyr386 and Trp388, can completely abolish binding. nih.gov While pomalidomide, lenalidomide (B1683929), and thalidomide (B1683933) all bind to the same site on CRBN, they exhibit different affinities and, consequently, different potencies in recruiting neo-substrates. nih.govresearchgate.net Pomalidomide and lenalidomide generally show stronger binding to CRBN than the parent compound, thalidomide. researchgate.net

| Compound | CRBN Binding Affinity (IC50) | Key Neo-substrates |

| Pomalidomide | ~2 µM researchgate.net | IKZF1, IKZF3, ARID2, ZFP91, PLZF nih.govnih.govnih.gov |

| Lenalidomide | ~2 µM researchgate.net | IKZF1, IKZF3, CK1α nih.govresearchgate.net |

| Thalidomide | >10 µM researchgate.net | IKZF1, IKZF3 (less potent) nih.gov |

Modulation of Substrate Specificity within the CRL4(CRBN) E3 Ligase Complex

The binding of an immunomodulatory drug (IMiD) like pomalidomide to CRBN acts as a molecular switch, altering the substrate specificity of the entire CRL4(CRBN) E3 ligase complex. nih.govpdbj.org In its unbound state, CRL4(CRBN) has its own set of endogenous substrates, such as the homeobox transcription factor MEIS2. nih.govpdbj.org However, when pomalidomide binds, it reshapes the substrate-binding surface of CRBN. nih.gov This creates a new interface that has high affinity for proteins that are not normally targeted by the ligase, termed "neo-substrates." nih.govnih.gov

The recruitment of these neo-substrates, such as IKZF1 and IKZF3, is a cornerstone of the therapeutic effects of pomalidomide and lenalidomide. nih.govnih.gov The drug essentially glues the neo-substrate to CRBN, leading to its ubiquitination and degradation. nih.gov Interestingly, the binding of IMiDs can also block the interaction of endogenous substrates with the ligase complex. pdbj.org This dual activity means that small molecules like pomalidomide can simultaneously upregulate the degradation of certain proteins (the neo-substrates) while downregulating the degradation of others (the endogenous substrates). pdbj.org Different IMiD derivatives can stabilize interactions with different sets of neo-substrates, highlighting how subtle changes in the chemical structure of the CRBN recruiter can translate into distinct patterns of protein degradation and diverse biological or clinical outcomes. nih.govnih.gov

| Neo-substrate | Function | Recruited By |

| Ikaros (IKZF1) | Lymphoid transcription factor nih.gov | Pomalidomide, Lenalidomide, Thalidomide nih.gov |

| Aiolos (IKZF3) | Lymphoid transcription factor nih.gov | Pomalidomide, Lenalidomide, Thalidomide nih.gov |

| Casein Kinase 1α (CK1α) | Serine/threonine kinase researchgate.net | Lenalidomide researchgate.net |

| GSPT1 | Translation termination factor nih.gov | CC-885 (a pomalidomide analogue) nih.gov |

| PLZF (ZBTB16) | Transcription factor nih.gov | Pomalidomide nih.gov |

| ARID2 | Chromatin remodeler subunit nih.gov | Pomalidomide nih.gov |

Advanced Research Applications and Methodological Approaches Utilizing Pomalidomide Co C3 Br Building Blocks

Application in Chemical Probe Development for Protein Function Studies

Pomalidomide-CO-C3-Br and similar derivatives are instrumental in the development of chemical probes to investigate protein function. These probes can be used to study the cellular roles of specific proteins by selectively degrading them. For instance, pomalidomide-based homo-PROTACs, which are dimers of pomalidomide (B1683931), have been synthesized and explored as chemical probes. nih.gov

The development of photo-affinity labeling (PAL) probes, such as photo-lenalidomide, a derivative of pomalidomide, has further expanded the toolkit for studying protein interactions. biorxiv.org These probes, which contain a photo-reactive group and an enrichment handle, allow for the identification of direct binding partners of small molecules within a cellular context through mass spectrometry-based chemical proteomics. biorxiv.orgbiorxiv.org This technique can uncover novel targets and protein complexes mediated by molecular glues like pomalidomide, providing deeper insights into their mechanisms of action. biorxiv.org

Quantitative Proteomics Approaches for Monitoring Targeted Protein Degradation

Quantitative proteomics is an indispensable tool for evaluating the efficacy and specificity of protein degraders synthesized from building blocks like this compound. researchgate.netnih.gov These methods allow for the global and unbiased assessment of changes in protein levels upon treatment with a PROTAC.

Mass Spectrometry-Based Techniques for Protein Level Analysis

Mass spectrometry (MS)-based proteomics is the gold standard for quantifying protein degradation. nih.gov Techniques such as tandem mass tag (TMT) labeling coupled with liquid chromatography-mass spectrometry (LC-MS) enable the simultaneous identification and quantification of thousands of proteins across multiple samples. nih.gov This allows for a comprehensive analysis of the cellular response to a PROTAC, including the identification of off-target effects. nih.govnih.gov For example, proteomic profiling of plasma samples from multiple myeloma patients treated with pomalidomide has revealed differences in protein expression profiles between sensitive and resistant individuals, highlighting the role of the complement pathway and amino acid metabolism in drug response. nih.gov

Table 1: Key Mass Spectrometry Techniques in PROTAC Research

| Technique | Description | Application in PROTAC Research |

|---|---|---|

| Tandem Mass Tag (TMT) Labeling | Isobaric labeling strategy that allows for the relative quantification of proteins in multiple samples simultaneously. | Global proteome profiling to assess on-target degradation and off-target effects of PROTACs. nih.gov |

| Data-Independent Acquisition (DIA) | A comprehensive method of data acquisition in mass spectrometry that systematically fragments all precursor ions within a defined mass range. | Can be used to determine the abundances of E3 ligase protein levels. researchgate.net |

Reporter-Based Assays for Degradation Profiling

While MS-based methods are powerful, they can sometimes lack the sensitivity to detect changes in low-abundant proteins. nih.gov Reporter-based assays offer a complementary approach for monitoring protein degradation. These assays often involve genetically engineering cells to express a fusion protein consisting of the target protein linked to a reporter, such as a fluorescent protein or a luciferase. The degradation of the target protein can then be monitored by a decrease in the reporter signal. A high-throughput platform using a reporter-based method has been developed to interrogate the off-target degradation of zinc-finger proteins by pomalidomide-based PROTACs. nih.gov This method demonstrated enhanced sensitivity over MS-based approaches for detecting the degradation of pomalidomide-sensitive proteins. nih.gov

Biochemical and Biophysical Characterization of PROTAC-Mediated Interactions

Understanding the formation and stability of the ternary complex—comprising the PROTAC, the target protein, and the E3 ligase—is critical for the rational design of effective protein degraders. nih.govnih.gov Several biochemical and biophysical techniques are employed to characterize these interactions.

In vitro Binding Assays and Ternary Complex Stability Studies

In vitro binding assays are essential for quantifying the interactions between the PROTAC and its binding partners. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can determine the binding affinities (Kd) and kinetics of both the binary (PROTAC-target or PROTAC-E3 ligase) and ternary complexes. nih.govnih.gov

AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is another powerful tool for studying ternary complex formation. nih.govrevvity.com This bead-based assay measures the proximity of the target protein and the E3 ligase in the presence of a PROTAC. nih.gov It is a high-throughput method well-suited for screening libraries of PROTACs and optimizing linker length and composition. revvity.com Studies have shown that the stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. nih.gov

Table 2: Biophysical Techniques for Characterizing PROTAC-Mediated Interactions

| Technique | Parameter Measured | Application |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), association (kon) and dissociation (koff) rates. | Quantifying the kinetics of binary and ternary complex formation. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). | Determining the thermodynamics of binding and cooperativity. nih.gov |

| AlphaLISA | Proximity of binding partners. | High-throughput screening for ternary complex formation. nih.govrevvity.com |

Structural Biology Techniques for Complex Elucidation

Elucidating the three-dimensional structure of the ternary complex provides invaluable insights for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose. The crystal structure of the DDB1-CRBN complex bound to immunomodulatory drugs like pomalidomide has revealed how these molecules modulate the substrate specificity of the E3 ligase. nih.govnih.gov Furthermore, the crystal structure of a PROTAC (MZ1) in a ternary complex with its target (Brd4) and the VHL E3 ligase has provided the first atomic-level view of how a PROTAC brings two proteins together. nih.govnih.gov These structural studies are crucial for understanding the protein-protein and protein-linker interactions that contribute to ternary complex stability and can guide the design of more potent and selective PROTACs. nih.gov

Investigating Mechanisms of Resistance to Pomalidomide-Based Degraders in Cellular Models.

The emergence of resistance to pomalidomide-based degraders, such as Proteolysis Targeting Chimeras (PROTACs), presents a significant challenge in their therapeutic application. Understanding the underlying molecular mechanisms is crucial for developing strategies to overcome this resistance. Cellular models of acquired resistance are instrumental in these investigations, allowing for detailed analysis of the changes that enable cancer cells to evade the effects of these powerful drugs.

Resistance can arise from various alterations within the cell, primarily centered around the components of the ubiquitin-proteasome system that these degraders hijack. researchgate.net Since pomalidomide recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag target proteins for degradation, any disruption in this pathway can lead to reduced efficacy. oup.comnih.gov This includes downregulation of CRBN expression, mutations in the CRBN gene that prevent the degrader from binding, or alterations in other proteins within the CRL4^CRBN^ complex. researchgate.netnih.gov

Furthermore, cells may develop resistance through mechanisms that are independent of CRBN. These can include the upregulation of alternative signaling pathways that compensate for the degradation of the target protein or changes in the expression of other E3 ligases. researchgate.net The study of these resistance mechanisms often involves a multi-omics approach, combining genomics, proteomics, and metabolomics to create a comprehensive picture of the resistant cell state. researchgate.netnih.gov

Proteomic and Metabolomic Profiling of Cellular Resistance.

To dissect the complexities of resistance to pomalidomide-based degraders, researchers employ proteomic and metabolomic profiling. These powerful techniques provide a global snapshot of the protein and metabolite landscapes within resistant cells, revealing key changes that contribute to the resistant phenotype. researchgate.netnih.gov

Proteomic analyses, often using techniques like tandem mass tag (TMT)-based quantitative proteomics, can identify alterations in protein expression levels between sensitive and resistant cells. researchgate.net For instance, studies in multiple myeloma have shown that resistance to pomalidomide can be associated with changes in the expression of proteins involved in the complement pathway and amino acid metabolism. nih.gov A multi-omics investigation identified a consistent decrease in the levels of complement components in pomalidomide-resistant patients. researchgate.net Furthermore, proteomic profiling can uncover the upregulation of specific proteins, such as CDK6, which has been identified as a targetable resistance mechanism for immunomodulatory drugs (IMiDs) in multiple myeloma. researchgate.net

Metabolomic profiling complements these findings by analyzing the small-molecule metabolites within the cell. This can reveal shifts in metabolic pathways that support the survival and proliferation of resistant cells. researchgate.net For example, targeted metabolomic analysis has shown that glycine (B1666218) levels are significantly decreased in pomalidomide-resistant multiple myeloma patient sera. researchgate.netresearchgate.net Subsequent in vitro studies demonstrated that supplementing with glycine could increase the sensitivity of myeloma cell lines to pomalidomide, suggesting a direct link between this metabolic alteration and drug resistance. researchgate.netnih.gov

The integration of proteomic and metabolomic data allows for a more holistic understanding of the resistance mechanisms. For example, a decrease in complement proteins (proteomics) might be linked to changes in amino acid availability (metabolomics), painting a picture of a rewired cellular state that promotes survival in the presence of the degrader. researchgate.netnih.gov

Table 1: Key Proteomic and Metabolomic Changes in Pomalidomide-Resistant Cellular Models

| Molecule Type | Altered Molecule | Change in Resistant Cells | Associated Cancer | Reference |

| Protein | Complement Components | Decrease | Multiple Myeloma | researchgate.net |

| Protein | CDK6 | Upregulation | Multiple Myeloma | researchgate.net |

| Metabolite | Glycine | Decrease | Multiple Myeloma | researchgate.netnih.gov |

Genetic Modifiers of PROTAC Efficacy (e.g., CRBN mutations).

The efficacy of PROTACs that utilize a pomalidomide-based building block is fundamentally dependent on the presence and proper function of its target E3 ligase, Cereblon (CRBN). oup.com Genetic alterations affecting the CRBN gene are therefore significant modifiers of PROTAC activity and a primary mechanism of acquired resistance. researchgate.netnih.gov

Mutations within the CRBN gene can directly impair the binding of the pomalidomide moiety of the PROTAC. nih.gov This prevents the formation of the ternary complex between the PROTAC, CRBN, and the target protein, thereby abrogating the degradation process. nih.gov Studies in multiple myeloma patients refractory to IMiDs have identified various CRBN mutations, including nonsense mutations that lead to a truncated, non-functional protein, and missense mutations in the drug-binding domain. nih.gov For example, mutations such as p.Ile393Metfs10X*, p.Phe381Cys, and p.Pro411His have been identified in patients with acquired resistance. nih.gov

Beyond point mutations, other genetic alterations can also impact CRBN function and lead to PROTAC resistance. These include:

Downregulation of CRBN expression: Reduced levels of the CRBN protein mean there are fewer available E3 ligases for the PROTAC to hijack, leading to decreased degradation of the target protein. acs.org This can occur through various mechanisms, including epigenetic silencing or alterations in regulatory pathways that control CRBN transcription. researchgate.net

CRBN splice variants: The expression of non-functional splice variants of CRBN can also contribute to resistance. nih.gov

Copy loss of the CRBN gene: Deletion of the CRBN locus is another mechanism that leads to a complete loss of the protein, rendering pomalidomide-based PROTACs ineffective. researchgate.net

The impact of these genetic alterations extends beyond a simple loss of efficacy. The presence of CRBN mutations in lenalidomide-refractory patients has been shown to correlate with a poorer response to subsequent treatment with pomalidomide. nih.gov This highlights the critical role of CRBN as a predictive biomarker for the efficacy of pomalidomide-based degraders.

Table 2: Examples of CRBN Genetic Alterations Affecting Pomalidomide-Based Degrader Efficacy

| Alteration Type | Specific Example | Effect on CRBN | Consequence for PROTAC Efficacy | Reference |

| Nonsense Mutation | p.Ile393Metfs10X* | Truncated protein lacking the IMiD binding domain | Loss of PROTAC binding and target degradation | nih.gov |

| Missense Mutation | p.Phe381Cys | Altered binding pocket | Impaired PROTAC binding | nih.gov |

| Missense Mutation | p.Pro411His | Altered binding pocket | Impaired PROTAC binding | nih.gov |

| Gene Expression | Downregulation | Reduced protein levels | Decreased availability for PROTAC engagement | acs.org |

| Splicing | Exon 10 deletion | Non-functional protein isoform | Inability to mediate target degradation | nih.gov |

Q & A

Q. How should experimental designs for studying Pomalidomide-CO-C3-Br be structured to ensure validity and reproducibility?

- Methodological Answer : Utilize factorial design principles to systematically manipulate variables (e.g., dosage, binding affinity) while controlling confounding factors like solvent polarity or temperature gradients . Ensure replication across independent trials to validate results. Protocols should align with standardized procedures for synthesizing and characterizing cereblon-targeting compounds, with deviations explicitly justified (e.g., solvent substitution due to stability concerns) . Include negative controls (e.g., non-targeted analogs) to isolate mechanistic effects. Document all parameters (e.g., reaction kinetics, purity thresholds) in supplementary materials to enable replication .

Q. What frameworks ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study objectives. For reproducibility, standardize assays (e.g., LC-MS for metabolite quantification) and validate instruments using certified reference materials. Share raw datasets and analytical codes via repositories like Zenodo to facilitate transparency . Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Q. How can researchers align their work on this compound with existing theoretical frameworks in targeted protein degradation?

- Methodological Answer : Ground hypotheses in cereblon E3 ligase binding kinetics or ubiquitin-proteasome system dynamics. Use systematic literature reviews to identify gaps (e.g., off-target degradation mechanisms) and structure experiments to address them. For example, apply molecular docking simulations to predict binding affinities before in vitro validation . Theoretical alignment ensures findings contribute to broader mechanistic models .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify IC50 values. Use ANOVA for multi-group comparisons (e.g., efficacy across cell lines) and adjust for multiple testing with Benjamini-Hochberg correction. For longitudinal data, mixed-effects models account for inter-subject variability . Validate assumptions (e.g., normality) via Shapiro-Wilk tests.

Advanced Research Questions

Q. How can contradictory data on this compound’s off-target effects be resolved methodologically?

- Methodological Answer : Conduct meta-analyses to aggregate datasets from independent studies, assessing heterogeneity via I² statistics . Perform sensitivity analyses to identify variables influencing discrepancies (e.g., cell type-specific proteasome activity). Validate findings using orthogonal assays (e.g., CRISPR knockdowns to confirm target specificity) .

Q. What cross-disciplinary approaches enhance mechanistic studies of this compound?

- Methodological Answer : Integrate computational chemistry (e.g., MD simulations for conformational stability) with high-content imaging (e.g., live-cell tracking of protein degradation). Leverage AI-driven platforms like COMSOL Multiphysics to model drug-target interactions in silico before experimental validation . Cross-validate results with metabolomics or transcriptomics to map downstream pathways .

Q. Which strategies optimize meta-analyses of this compound’s clinical trial data?

- Methodological Answer : Use PRISMA guidelines for systematic literature reviews. Extract data using standardized forms (e.g., efficacy endpoints, adverse events) and assess study quality via Cochrane Risk of Bias Tool. Apply random-effects models to account for variability in trial designs (e.g., dosing regimens) and perform subgroup analyses for patient stratification .

Q. How can factorial design principles address multifactorial challenges in this compound formulation studies?

- Methodological Answer : Implement full or fractional factorial designs to evaluate interactions between variables like pH, excipient composition, and storage conditions. Use response surface methodology (RSM) to optimize formulation stability. For example, a 2³ factorial design could test combinations of temperature, humidity, and light exposure to identify degradation pathways .

Q. What methodologies enable integration of multi-omics data in this compound research?

- Methodological Answer : Employ systems biology approaches, such as weighted gene co-expression network analysis (WGCNA), to link transcriptomic changes with proteomic profiles. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify dysregulated biological processes. Validate findings with functional assays (e.g., siRNA silencing of candidate genes) .

Q. How can AI-driven automation improve high-throughput screening for this compound derivatives?

- Methodological Answer :

Deploy machine learning models trained on existing structure-activity relationship (SAR) data to predict novel derivatives with enhanced cereblon binding. Use robotic liquid handling systems for parallel synthesis and screening. Implement real-time adaptive sampling to prioritize compounds with desirable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.